molecular formula C14H21NOS B14911972 n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

Cat. No.: B14911972
M. Wt: 251.39 g/mol
InChI Key: ZJRRWSANXDYSNV-UHFFFAOYSA-N
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Description

n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is a bicyclic thiophene derivative characterized by a saturated cyclooctane ring fused to a thiophene moiety. The carboxamide group at the 2-position of the thiophene ring is substituted with an isopropyl group (R = -CH(CH₃)₂). This structural motif confers unique physicochemical properties, including increased lipophilicity and steric bulk compared to smaller alkyl substituents.

Properties

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

N-propan-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

InChI

InChI=1S/C14H21NOS/c1-10(2)15-14(16)13-9-11-7-5-3-4-6-8-12(11)17-13/h9-10H,3-8H2,1-2H3,(H,15,16)

InChI Key

ZJRRWSANXDYSNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(S1)CCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies on its binding interactions and downstream effects are essential to understand its biological activity and therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Isopropyl vs. Methyl

The closest analog is N-Methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide (), which substitutes the isopropyl group with a methyl group. Key differences include:

Property Target Compound (Isopropyl) Methyl Analog ()
Molecular Formula C₁₃H₁₉NOS C₁₂H₁₇NOS
Molecular Weight ~237.4 g/mol 223.3 g/mol
Substituent (R) -CH(CH₃)₂ -CH₃
Lipophilicity (Predicted) Higher (logP ↑) Moderate
Steric Bulk Significant Minimal

The methyl analog’s lower molecular weight may improve solubility but limit membrane permeability .

Thiophene Derivatives with Diverse Functional Groups

2-Amino-3-benzoylthiophenes ()

These compounds, such as PD 81,723, feature a benzoyl group at the 3-position and an amino group at the 2-position of the thiophene ring. Unlike the target compound, they exhibit allosteric enhancement of adenosine A1 receptor binding via:

  • Critical functional groups: 2-amino, 3-keto carbonyl, and aryl substitutions.
  • Activity : Slowing agonist dissociation (allosteric mechanism) and competitive antagonism at higher concentrations .

Structural Contrast :

  • The target compound lacks the amino and benzoyl groups critical for adenosine receptor modulation.
  • Its hexahydrocyclooctane ring introduces conformational rigidity, whereas 2-amino-3-benzoylthiophenes have planar thiophene systems.
Chlorinated Benzodithiazine Derivatives ()

The compound Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (C₁₄H₁₁ClN₄O₄S₃) shares a thiophene-related benzodithiazine core but differs significantly:

  • Functionalization: Chlorine, hydrazino, and carboxylate groups enable diverse reactivity.
  • Applications : Likely used in antimicrobial or antiviral research due to sulfur-rich heterocycles .

Macrocyclic and Bicyclic Thiophene Systems ()

Pharmacopeial compounds like (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid highlight:

  • Bicyclic frameworks : Similar to the target compound’s cyclooctane-thiophene fusion but with β-lactam-like structures.
  • Biomedical relevance : Often employed in antibiotic design (e.g., cephalosporin analogs) .

Key Research Findings and Implications

Substituent-Driven Properties :

  • Isopropyl substitution increases hydrophobicity, favoring blood-brain barrier penetration in CNS-targeted drugs.
  • Methyl analogs may prioritize solubility for oral bioavailability .

Receptor Interaction Lessons: 2-Amino-3-benzoylthiophenes demonstrate that small structural changes (e.g., trifluoromethyl vs. cyclohexyl) drastically alter activity ratios (enhancement vs. antagonism) . The target compound’s lack of amino/keto groups suggests divergent applications, possibly in materials science or as a synthetic intermediate.

Synthetic Challenges :

  • The hexahydrocyclooctane ring may complicate synthesis due to strain and stereochemical control, unlike simpler thiophene derivatives .

Q & A

Basic Synthesis and Characterization

Q: What are the standard methodologies for synthesizing and characterizing n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide? A: The synthesis typically involves cyclization and acylation reactions. For example, analogous thiophene derivatives are synthesized using anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under inert conditions, followed by purification via reverse-phase HPLC (gradient: MeCN:H₂O) or recrystallization (methanol). Characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • IR spectroscopy to identify functional groups (C=O, C≡N, NH stretches).
  • LC-MS/HRMS for molecular weight validation.
  • Melting point determination to assess purity .

Basic Experimental Reproducibility

Q: How can researchers ensure reproducibility in synthesizing this compound? A: Document all reaction parameters (e.g., solvent purity, anhydride stoichiometry, temperature gradients). Use standardized protocols for purification (e.g., HPLC column type, solvent ratios). Include full spectral assignments in supplementary data, particularly for complex regions like the cyclooctane ring protons (δ 1.5–2.5 ppm in ¹H NMR) .

Advanced: Resolving Data Contradictions in Structural Assignments

Q: How should discrepancies in NMR or IR data between batches be addressed? A: Contradictions often arise from stereochemical variations or impurities. For example:

  • Unexpected ¹H NMR shifts in the isopropyl group (δ ~1.2–1.4 ppm) may indicate incomplete cyclization; verify via 2D NMR (COSY, HSQC).
  • IR C=O band splitting suggests polymorphic forms; perform X-ray crystallography or DSC to confirm solid-state variations.
  • LC-MS impurities (>5% area) require re-optimization of HPLC gradients or use of preparative TLC .

Advanced: Designing Structure-Activity Relationship (SAR) Studies

Q: What strategies are recommended for SAR studies on this compound’s bioactivity? A: Focus on:

  • Core modifications : Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to study steric effects on target binding.
  • Carboxamide variations : Introduce electron-withdrawing groups (e.g., nitro) to modulate hydrogen-bonding capacity.
  • In vitro assays : Use standardized protocols (e.g., MIC assays for antibacterial activity) with controls for solubility (DMSO concentration ≤1%) .

Advanced: Theoretical Frameworks for Mechanistic Studies

Q: How can computational methods complement experimental studies of this compound? A:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.
  • Molecular docking : Model interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock Vina.
  • MD simulations : Assess conformational stability of the cyclooctane ring in aqueous vs. lipid environments .

Basic: Analytical Validation for Purity Assessment

Q: What analytical techniques are critical for ensuring ≥95% purity? A: Combine:

  • HPLC-DAD : Use a C18 column with UV detection at λ = 254 nm (thiophene absorption).
  • Elemental analysis : Validate %C, %H, %N against theoretical values (tolerance ±0.3%).
  • TGA : Confirm thermal stability and absence of solvent residues .

Advanced: Addressing Biological Activity Discrepancies

Q: How to reconcile conflicting bioactivity data across studies? A: Variables to scrutinize:

  • Purity : Re-test batches with orthogonal methods (e.g., ¹H NMR vs. LC-MS).
  • Assay conditions : Standardize cell lines, incubation times, and pH buffers.
  • Metabolite interference : Use LC-MS/MS to identify degradation products in biological matrices .

Basic: Scaling Synthesis for Pilot Studies

Q: What process controls are essential for scaling up synthesis? A: Implement:

  • Membrane separation technologies (e.g., nanofiltration) to remove by-products.
  • In-line FTIR for real-time monitoring of reaction progress.
  • DoE (Design of Experiments) to optimize parameters like temperature and stirring rate .

Advanced: Linking to Broader Chemical Frameworks

Q: How does this compound relate to broader classes of bioactive thiophenes? A: Compare its scaffold to:

  • Antimicrobial thiophenes : Analyze common motifs (e.g., 3-carboxamide groups in compounds 23–26 ).
  • Kinase inhibitors : Evaluate hydrophobic interactions via the cyclooctane ring’s conformational flexibility .

Advanced: Methodological Gaps and Future Directions

Q: What unresolved methodological challenges exist in studying this compound? A: Key gaps include:

  • Stereoselective synthesis : Lack of asymmetric routes for enantiopure derivatives.
  • In vivo pharmacokinetics : Limited data on oral bioavailability due to poor solubility.
  • Target identification : Use CRISPR-Cas9 screens or proteomics to map cellular binding partners .

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